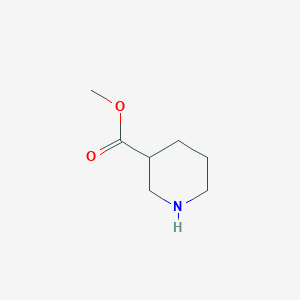

Methyl piperidine-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDBHIAXYFPJCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325989 | |

| Record name | methyl piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50585-89-2 | |

| Record name | 50585-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of Methyl Piperidine-3-Carboxylate for Drug Discovery Professionals

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its prevalence in FDA-approved drugs underscores its value as a privileged structure. Within this class, methyl piperidine-3-carboxylate, also known as methyl nipecotate, emerges as a particularly versatile building block.[1][2] Its utility stems from a unique combination of a secondary amine, which imparts basicity and a key interaction point, and a methyl ester, which provides a handle for further synthetic elaboration.[1][3]

This technical guide provides a comprehensive analysis of the core basic properties of this compound. Moving beyond a simple datasheet, we will explore the causality behind its physicochemical behavior, present field-proven methodologies for its characterization, and contextualize its properties for practical application in pharmaceutical research and development. This document is designed for researchers, scientists, and drug development professionals who require a deep, functional understanding of this critical synthetic intermediate.

Section 1: Core Physicochemical & Structural Properties

This compound is an organic compound featuring a piperidine ring substituted at the 3-position with a methyl ester group.[1] This structure, with its secondary amine and ester functionalities, dictates its physical and chemical characteristics. It typically presents as a colorless to pale yellow liquid or a low-melting crystalline solid.[1][4][5] Its solubility in water and a wide range of organic solvents, including alcohols and ethers, makes it amenable to various reaction conditions.[4][5]

For drug development professionals, understanding these fundamental properties is the first step in designing synthetic routes and formulating experimental protocols. The hydrochloride salt of the molecule is often utilized to improve handling and enhance aqueous solubility.[6]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₂ | [2][7] |

| Molecular Weight | 143.18 g/mol | [2][7] |

| Appearance | Colorless liquid or white crystalline solid | [4][5] |

| Predicted pKa | 9.28 ± 0.10 | [4] |

| Melting Point | ~28-32 °C | [4] |

| Boiling Point | ~160-194 °C | [4] |

| Solubility | Soluble in water, alcohols, ethers, and most organic solvents | [1][4][5] |

| Storage Conditions | Inert atmosphere, store in freezer (-20°C) or cool, dark place | [4] |

Section 2: The Heart of Basicity - A Causal Analysis of pKa

The basicity of the piperidine nitrogen is arguably its most critical property in a medicinal chemistry context, as it governs molecular interactions, solubility, and pharmacokinetic properties. Basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH).[8] A higher pKaH value indicates a weaker conjugate acid and, consequently, a stronger base.[8]

This compound has a predicted pKaH of approximately 9.28.[4] To truly understand this value, we must compare it to its parent structure, piperidine, which has a pKaH of ~11.2.[8][9] The ~2 pKa unit decrease signifies that this compound is roughly 100 times less basic than piperidine.

The Causality: The Inductive Effect

This reduction in basicity is a direct consequence of the electron-withdrawing inductive effect (-I effect) of the methyl carboxylate group at the C3 position.[9] The electronegative oxygen atoms in the ester group pull electron density away from the piperidine ring. This effect is propagated through the sigma bonds, reducing the electron density on the nitrogen atom. A lower electron density on the nitrogen makes its lone pair of electrons less available to accept a proton, thereby decreasing its basicity.[9] This principle is a foundational concept in physical organic chemistry and is critical for rationally designing molecules with tuned basicity.

Caption: Acid-base equilibrium of this compound.

Section 3: Protocol for Experimental pKa Determination

While predicted values are useful, experimental verification is essential for regulatory filings and accurate modeling. Potentiometric titration is a robust and reliable method for determining the pKa of a weak base. The "half-equivalence point" method is particularly straightforward.[10][11] At the point where exactly half of the base has been neutralized by a strong acid, the concentration of the base [B] equals the concentration of its conjugate acid [BH⁺]. According to the Henderson-Hasselbalch equation, at this point, the measured pH is equal to the pKaH.[12]

Step-by-Step Protocol: Potentiometric Titration

-

Preparation of Solutions:

-

Accurately prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.05 M).

-

-

Apparatus Setup:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Place a known volume (e.g., 50.0 mL) of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Fill a burette with the standardized HCl titrant.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the HCl titrant in small, precise increments (e.g., 0.5 mL).

-

After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.

-

As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the equivalence point.

-

Continue adding titrant well past the equivalence point until the pH curve flattens again.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative (ΔpH/ΔV) of the curve.

-

Identify the volume of titrant at the equivalence point (Veq).

-

Calculate the half-equivalence point volume (Veq/2).

-

Locate the pH on the titration curve that corresponds to the Veq/2 volume. This pH value is the experimental pKa of the conjugate acid (pKaH).[10][11][12]

-

Caption: Workflow for experimental pKa determination via titration.

Section 4: Stability, Handling, and Synthetic Considerations

Stability: this compound is generally stable under standard storage conditions.[13] However, its two functional groups present potential liabilities. The ester is susceptible to hydrolysis under strongly acidic or basic conditions, yielding nipecotic acid and methanol. The secondary amine is susceptible to oxidation. Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place is recommended to ensure long-term purity.[4]

Handling: As with any amine-containing compound, appropriate personal protective equipment (gloves, safety glasses) should be worn.[4] It should be handled in a well-ventilated area to avoid inhalation of vapors. While toxicity data is limited, it is prudent to treat it as a potentially irritating compound.[1]

Reactivity and N-Protection: In multi-step syntheses, the secondary amine is a nucleophilic site that will react with electrophiles. To achieve selective transformations elsewhere in a molecule, it is often necessary to protect the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is a common choice, forming N-Boc-methyl piperidine-3-carboxylate.[3][13] This protected intermediate is highly stable and widely used in pharmaceutical synthesis, allowing for selective reactions at other positions before being easily removed under acidic conditions.[13]

Section 5: Analytical Characterization

Confirming the identity and purity of this compound is crucial. A combination of spectroscopic methods is typically employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the piperidine ring protons, a singlet for the methyl ester protons (~3.7 ppm), and a signal for the amine proton (variable, depends on solvent/concentration).[6] |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester (~170-175 ppm), the methoxy carbon (~51 ppm), and the distinct carbons of the piperidine ring.[6][7] |

| IR Spectroscopy | Characteristic absorption bands for the N-H bond, C-H bonds, the strong C=O stretch of the ester (~1730 cm⁻¹), and C-O bonds.[6] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (m/z = 143.18 for the free base) and characteristic fragmentation patterns.[6][7] |

Conclusion

This compound is more than just a chemical reagent; it is a strategic building block for the construction of complex, biologically active molecules. Its fundamental basicity, governed by the inductive influence of the C3-ester, is a key parameter that dictates its behavior from the reaction flask to in vivo systems. By understanding the causal factors behind its properties and employing robust analytical and experimental protocols, drug discovery professionals can effectively leverage this versatile scaffold to accelerate the development of next-generation therapeutics.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Industrial Chemicals. (n.d.). Buy Methylpiperidine-3-carboxylate at the Best Price, Versatile Compound for Pharmaceutical Synthesis. Retrieved from [Link]

-

Al-hadedi, A. A. M., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(23), 5729. Available from: [Link]

-

Thompson, R. G. (1974). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 51(5), 339. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Augustine, J. K., et al. (1984). US Patent 4,435,572A: Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. Google Patents.

-

The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

-

Bui, H., & Lewis, R. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Study.com. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

Scribd. (n.d.). Determining pKa of Weak Acid Experiment. Retrieved from [Link]

-

Slideshare. (2016). Pka value of weak acid experiment by titrations method. Retrieved from [Link]

-

van der Meulen, I., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 84, 197-212. Available from: [Link]

-

Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Buy Methylpiperidine-3-carboxylate at the Best Price, Versatile Compound for Pharmaceutical Synthesis [forecastchemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 12. scribd.com [scribd.com]

- 13. fuaij.com [fuaij.com]

Introduction: The Strategic Importance of Chiral Scaffolds

An In-Depth Technical Guide to (S)-Methyl piperidine-3-carboxylate: A Chiral Building Block for Modern Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine ring stands out as one of the most prevalent and functionally significant heterocyclic scaffolds in approved pharmaceuticals.[1][2] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it a "privileged fragment" for engaging with biological targets. When this scaffold is further refined with stereochemical complexity, as in (S)-Methyl piperidine-3-carboxylate , it transforms from a simple structural motif into a powerful tool for crafting highly specific and potent therapeutic agents.

This technical guide provides an in-depth exploration of (S)-Methyl piperidine-3-carboxylate, a versatile chiral building block. We will move beyond a simple recitation of properties to provide a field-proven perspective on its synthesis, characterization, and strategic application. This document is intended for researchers, scientists, and drug development professionals who leverage stereochemically defined intermediates to accelerate the discovery of novel therapeutics, including anticonvulsants, enzyme inhibitors, and agents for central nervous system (CNS) disorders.[3][4]

Core Structural and Physicochemical Profile

(S)-Methyl piperidine-3-carboxylate, also known as methyl (3S)-piperidine-3-carboxylate, is a chiral derivative of nipecotic acid.[5][6] The molecule's utility is fundamentally derived from the interplay of its three key features: the saturated piperidine ring, the stereocenter at the C3 position, and the methyl ester functional group.

The piperidine ring provides a robust, three-dimensional framework. The chiral center at C3 is paramount, as it dictates the molecule's interaction with chiral biological systems, such as enzyme active sites and receptors. The methyl ester at this position serves as a versatile synthetic handle, readily amenable to a wide range of chemical transformations.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | methyl (3S)-piperidine-3-carboxylate | PubChem[5] |

| Synonyms | (S)-Methyl nipecotate, Methyl (S)-3-piperidinecarboxylate | ChemicalBook, PubChem[5][7] |

| CAS Number | 276248-50-1 (for (S)-enantiomer) | PubChem[5] |

| Molecular Formula | C₇H₁₃NO₂ | PubChem[5][8] |

| Molecular Weight | 143.18 g/mol | PubChem[5][8] |

| Appearance | Colorless to light yellow liquid | ChemicalBook, Guidechem[9][10] |

| Boiling Point | 193.8 ± 33.0 °C (Predicted) | ChemicalBook[7] |

| Density | 1.021 ± 0.06 g/cm³ (Predicted) | ChemicalBook[7] |

| pKa | 9.28 ± 0.10 (Predicted) | ChemicalBook[7] |

| Storage Conditions | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | ChemicalBook, Sigma-Aldrich[7][11] |

The compound is often supplied and used as its hydrochloride salt (CAS 164323-84-6) to improve handling, stability, and solubility in certain solvent systems.[3]

The Causality of Application in Drug Discovery

The frequent incorporation of the (S)-piperidine-3-carboxylate moiety into drug candidates is not coincidental; it is a deliberate strategic choice rooted in well-understood principles of medicinal chemistry.

-

Stereospecific Interactions: Biological macromolecules are inherently chiral. The (S)-configuration at the C3 position allows for precise, stereospecific binding to a target, which can dramatically increase potency and selectivity while reducing off-target effects associated with the corresponding (R)-enantiomer or racemic mixture.

-

Scaffold Rigidity and Vector Control: Unlike flexible aliphatic chains, the piperidine ring exists in a relatively stable chair conformation. Attaching a pharmacophore through the C3 ester provides predictable directional control (a defined exit vector), which is crucial for positioning functional groups optimally within a binding pocket.

-

Metabolic Stability: The piperidine ring is generally more resistant to metabolic degradation compared to acyclic amines, potentially improving the pharmacokinetic profile of a drug candidate.

-

Synthetic Versatility: The secondary amine and the methyl ester are orthogonal functional handles. The amine can be alkylated, acylated, or used in reductive aminations, while the ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing numerous pathways for molecular elaboration.

This scaffold is a cornerstone in the synthesis of molecules targeting CNS disorders, often by mimicking or inhibiting the uptake of neurotransmitters like GABA.[12] It is also a key intermediate for building complex molecules with inhibitory activity against targets like c-Met kinase in oncology research.[3]

Synthesis and Quality Control: A Self-Validating Protocol

Ensuring the chemical and stereochemical integrity of (S)-Methyl piperidine-3-carboxylate is paramount for its use in drug development. A common and reliable method for its preparation is the Fischer esterification of the commercially available chiral precursor, (S)-piperidine-3-carboxylic acid.

Experimental Protocol: Fischer Esterification of (S)-Piperidine-3-carboxylic Acid

This protocol describes the synthesis of (S)-Methyl piperidine-3-carboxylate hydrochloride. The inclusion of an acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards attack by methanol. The final product is isolated as the hydrochloride salt for enhanced stability.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of (S)-piperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), cool the mixture to 0 °C in an ice bath.

-

Causality: Anhydrous methanol serves as both the solvent and the reactant. Cooling the solution prevents potential side reactions and controls the exothermic nature of the subsequent acid addition.

-

-

Catalyst Addition: Slowly add a strong acid catalyst, such as sulfuric acid (H₂SO₄, 0.1 eq) or thionyl chloride (SOCl₂, 1.2 eq), to the cooled suspension.

-

Causality: The strong acid protonates the carboxylic acid, activating it for nucleophilic attack by methanol. Thionyl chloride is also highly effective as it reacts with methanol to form HCl in situ, which then acts as the catalyst, while also consuming any trace water.

-

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux (approx. 65 °C) for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Causality: Heating the reaction drives the equilibrium towards the ester product, according to Le Châtelier's principle, by facilitating the removal of the water byproduct.

-

-

Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

-

Salt Formation: Re-dissolve the residue in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. If HCl gas is not already present from the catalyst, bubble anhydrous HCl gas through the solution or add a solution of HCl in ether until precipitation is complete.

-

Causality: Formation of the hydrochloride salt provides a stable, crystalline solid that is often easier to purify by filtration and handle than the free base, which is a liquid.

-

-

Purification: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-Methyl piperidine-3-carboxylate hydrochloride.

-

Causality: Washing with a cold, non-polar solvent removes residual non-polar impurities without dissolving the desired polar salt product.

-

Synthetic Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. (S)-Methyl piperidine-3-carboxylate [myskinrecipes.com]

- 5. (S)-Methyl piperidine-3-carboxylate | C7H13NO2 | CID 18727136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Methyl piperidine-3-carboxylate | 50585-89-2 [chemicalbook.com]

- 8. This compound | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 50585-89-2 [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. This compound | 50585-89-2 [sigmaaldrich.com]

- 12. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Nipecotate: A Technical Guide for Researchers in Neuroscience and Drug Development

Introduction: The Significance of Methyl Nipecotate in Modulating GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1][2] Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases.[3][4] Consequently, the molecular machinery governing GABA homeostasis, particularly the GABA transporters (GATs), has emerged as a critical target for therapeutic intervention.[1][5] Methyl nipecotate, the methyl ester of nipecotic acid, serves as a foundational tool for researchers in this field. While nipecotic acid itself is a potent inhibitor of GABA uptake, its clinical utility is hampered by its limited ability to cross the blood-brain barrier.[5][6] The esterification to methyl nipecotate enhances its lipophilicity, facilitating its use as a research chemical and a precursor for the synthesis of more brain-penetrant GABA uptake inhibitors.[7][8] This guide provides an in-depth technical overview of methyl nipecotate, encompassing its chemical structure, mechanism of action, synthesis, and applications in neuroscience research and drug discovery.

I. Chemical Structure and Physicochemical Properties

Methyl nipecotate, systematically named methyl piperidine-3-carboxylate, is a heterocyclic organic compound. Its core structure consists of a piperidine ring with a methoxycarbonyl group at the 3-position.

Molecular Formula: C₇H₁₃NO₂[9]

Molecular Weight: 143.18 g/mol [9]

Stereochemistry: The carbon atom at the 3-position of the piperidine ring is a chiral center, meaning methyl nipecotate can exist as two enantiomers: (R)-methyl nipecotate and (S)-methyl nipecotate. The biological activity of nipecotic acid derivatives is often stereospecific, with one enantiomer exhibiting significantly higher potency as a GABA uptake inhibitor.[2][10] Racemic mixtures are frequently used in initial studies, followed by chiral separation to isolate the more active enantiomer.[10][11]

Caption: Chemical structure of methyl nipecotate.

Physicochemical Data:

| Property | Value | Reference |

| CAS Number | 164323-85-7 ((R)-isomer) | [9] |

| Appearance | Colorless to pale yellow liquid or oil | [7] |

| Solubility | Soluble in common organic solvents | [12] |

| Boiling Point | 102-104 °C at 7 mmHg | |

| Density | 1.012 g/mL at 25 °C |

II. Mechanism of Action: Inhibition of GABA Transporters

The primary mechanism of action of methyl nipecotate and its parent compound, nipecotic acid, is the inhibition of GABA transporters (GATs).[5][13] GATs are membrane proteins responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thereby terminating GABAergic neurotransmission.[1] Four subtypes of GATs have been identified: GAT1, GAT2, GAT3, and betaine-GABA transporter 1 (BGT1). GAT1 is predominantly expressed in neurons and is considered the primary transporter for GABA reuptake at the synapse.[1]

By inhibiting GATs, particularly GAT1, methyl nipecotate increases the concentration and prolongs the residence time of GABA in the synaptic cleft.[2] This leads to enhanced activation of postsynaptic GABA receptors, resulting in a greater inhibitory postsynaptic potential and a general dampening of neuronal excitability.[2] This mechanism is the basis for the anticonvulsant properties observed with GAT inhibitors.[1][2]

Caption: Mechanism of GABA uptake inhibition by methyl nipecotate.

III. Synthesis and Experimental Protocols

A. Synthesis of Racemic Methyl Nipecotate

A common method for the synthesis of methyl nipecotate involves the esterification of nipecotic acid.[14][15]

Protocol: Acid-Catalyzed Esterification of Nipecotic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nipecotic acid in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.[14]

-

Reflux: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[14][16]

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure methyl nipecotate.[14]

Caption: Workflow for the synthesis of methyl nipecotate.

B. Experimental Protocol: In Vitro GABA Uptake Inhibition Assay

This assay is used to determine the potency of methyl nipecotate and its derivatives in inhibiting GABA uptake.

-

Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the desired GAT subtype (e.g., GAT1).

-

Compound Preparation: Prepare a stock solution of methyl nipecotate in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Wash the cells with an appropriate assay buffer.

-

Pre-incubate the cells with the different concentrations of methyl nipecotate or vehicle control for a specified time (e.g., 10-20 minutes).

-

Initiate the uptake by adding a mixture of radiolabeled GABA (e.g., [³H]GABA) and unlabeled GABA.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

-

Quantification: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of methyl nipecotate compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of GABA uptake) by fitting the data to a dose-response curve.

IV. Applications in Research and Drug Development

Methyl nipecotate and its derivatives are invaluable tools in several areas of neuroscience research and drug discovery:

-

Probing the GABAergic System: As a GAT inhibitor, methyl nipecotate is used to experimentally manipulate GABA levels in vitro and in vivo, allowing researchers to study the role of the GABAergic system in various physiological and pathological processes.[2][13]

-

Anticonvulsant Research: The ability of GAT inhibitors to enhance GABAergic inhibition makes them a key area of investigation for the development of new antiepileptic drugs.[1][2][3] The anticonvulsant activity of numerous nipecotic acid derivatives has been demonstrated in various animal models of seizures.[1]

-

Neurodegenerative Diseases: Emerging research suggests a role for GABAergic dysfunction in neurodegenerative disorders such as Alzheimer's disease.[17][18] Derivatives of ethyl nipecotate have been synthesized and investigated for their potential as multi-targeting agents with antioxidant and anti-inflammatory properties, in addition to their GABAergic activity.[17][18][19]

-

Lead Structure for Drug Design: Methyl nipecotate serves as a crucial starting material and structural scaffold for the synthesis of more potent and selective GAT inhibitors with improved pharmacokinetic properties, such as increased blood-brain barrier penetration.[3][5][20] A notable example is Tiagabine, a clinically approved antiepileptic drug that is a derivative of nipecotic acid.[2][3]

V. Conclusion

Methyl nipecotate is a cornerstone molecule for researchers investigating the GABAergic system. Its ability to inhibit GABA uptake provides a powerful means to modulate neuronal activity, making it an essential tool for studying the pathophysiology of neurological disorders and for the rational design of novel therapeutics. A thorough understanding of its chemical properties, mechanism of action, and synthetic accessibility is fundamental for its effective application in the laboratory.

References

- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mG

-

Methyl nicotinate - the NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

-

Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. (2013). PubMed. [Link]

-

Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. (n.d.). PubMed. [Link]

-

Inhibitors of the GABA uptake systems. (n.d.). PubMed. [Link]

-

A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. (n.d.). PubMed. [Link]

-

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). PubMed. [Link]

-

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). PubMed Central. [Link]

-

Methyl Nicotinate | C7H7NO2. (n.d.). PubChem. [Link]

- US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives. (n.d.).

-

Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. (2008). Oriental Journal of Chemistry. [Link]

- WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. (n.d.).

-

Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. (n.d.). ResearchGate. [Link]

-

Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (2022). PubMed. [Link]

-

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (n.d.). MDPI. [Link]

-

Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. (n.d.). ResearchGate. [Link]

-

III Analytical Methods. (n.d.). Japan Ministry of the Environment. [Link]

-

The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. (n.d.). ResearchGate. [Link]

-

Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. (n.d.). MDPI. [Link]

-

systemic availability and brain delivery after nasal administration of nipecotic acid and n-butyl nipecotate to rats. (n.d.). PubMed. [Link]

-

A Review of Neurotransmitters Sensing Methods for Neuro-Engineering Research. (n.d.). MDPI. [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nipecotic acid: systemic availability and brain delivery after nasal administration of nipecotic acid and n-butyl nipecotate to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethyl Nipecotate - SRIRAMCHEM [sriramchem.com]

- 8. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 9. scbt.com [scbt.com]

- 10. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [wap.guidechem.com]

- 13. Inhibitors of the GABA uptake systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 15. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study [mdpi.com]

- 20. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Piperidine Scaffold as a Cornerstone of Modern Pharmaceuticals

An In-depth Technical Guide to the Role of Methyl Piperidine-3-carboxylate in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry.[1] Its prevalence in FDA-approved drugs and clinical candidates stems from its favorable physicochemical properties, including its ability to confer aqueous solubility and its conformational flexibility, which allows for the precise three-dimensional positioning of substituents to optimize interactions with biological targets.[1][2] Within this privileged class of scaffolds, this compound, also known as methyl nipecotate, emerges as a particularly versatile and valuable building block for drug discovery.[3]

This technical guide offers a senior application scientist's perspective on the synthesis, reactivity, and strategic application of this compound. We will explore the causality behind its use as a foundational intermediate, detail key experimental transformations, and examine its role in the development of therapeutic agents across multiple disease areas.

Core Attributes: Physicochemical Properties and Stereochemistry

This compound (C₇H₁₃NO₂) is a colorless to light yellow liquid or crystalline solid with a molecular weight of approximately 143.19 g/mol .[3][4][5] Its utility in drug development is underpinned by a unique combination of features: a secondary amine that serves as a key nucleophilic and basic center, and a methyl ester at the 3-position that provides a handle for a wide array of chemical modifications.

The presence of a stereocenter at the C3 position is of critical importance. The compound exists as a racemic mixture or as individual (R) and (S) enantiomers. As biological systems are inherently chiral, the use of stereospecifically pure isomers, such as (S)-Methyl piperidine-3-carboxylate hydrochloride, is often crucial for achieving desired pharmacological activity and minimizing off-target effects.[6] This makes it a valuable intermediate for the asymmetric synthesis of complex pharmaceutical agents.[2][6]

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [3] |

| Molecular Weight | 143.19 g/mol | [5] |

| Appearance | Colorless to light yellow liquid or solid | [4][5] |

| Key Functional Groups | Secondary Amine, Methyl Ester | [3] |

| Chirality | Chiral center at C3 position | [6] |

Synthetic Strategies: Accessing the Core Scaffold

The availability of robust synthetic routes is paramount for any building block in a drug discovery program. This compound can be prepared through several reliable methods. A common and effective approach involves the hydrogenation of pyridine precursors, which saturates the aromatic ring to yield the piperidine core.[7] This method is scalable and allows for the synthesis of various substituted piperidines.[7][8]

Another key strategy begins with the corresponding carboxylic acid, piperidine-3-carboxylic acid (nipecotic acid), which is then subjected to esterification to yield the methyl ester. For more complex syntheses, protecting the highly reactive secondary amine is a critical step. The use of a tert-butyloxycarbonyl (Boc) group is common, forming N-Boc-piperidine-3-carboxylate.[9][10] This protection strategy is essential as it prevents the nucleophilic nitrogen from participating in unwanted side reactions, thereby allowing for selective chemistry to be performed at other positions on the molecule.[9]

Caption: A simplified synthetic pathway to this compound.

Chemical Reactivity and Derivatization: The Fountainhead of Molecular Diversity

The true power of this compound in medicinal chemistry lies in its dual functional handles, which serve as orthogonal points for molecular elaboration. This allows chemists to systematically explore the chemical space around the piperidine core to optimize potency, selectivity, and pharmacokinetic properties.

1. Reactions at the Secondary Amine (N-H): The nitrogen atom is a versatile handle for introducing a wide range of substituents.

-

N-Alkylation/Arylation: To explore hydrophobic pockets or introduce specific pharmacophoric elements.

-

Acylation/Amidation: To form amides, which are excellent hydrogen bond donors and acceptors.

-

Sulfonylation: To introduce sulfonamide groups, a common motif in many drug classes.[11]

2. Reactions at the Methyl Ester (-COOCH₃): The ester group is a gateway to several crucial functional groups.

-

Hydrolysis: Saponification of the ester yields the corresponding carboxylic acid. This introduces a key acidic group capable of forming salt bridges and strong hydrogen bonds, as seen in 1-carbamoylpiperidine-3-carboxylic acid derivatives.[12]

-

Amidation: Direct reaction with amines, often after hydrolysis to the acid and activation, produces piperidine-3-carboxamides. This transformation is fundamental to creating molecules with diverse biological activities, including anticancer and anti-platelet aggregation properties.[13][14]

-

Reduction: Reduction of the ester provides the corresponding primary alcohol, opening up further avenues for derivatization.

Caption: Derivatization pathways from the this compound core.

Applications in Medicinal Chemistry: From Building Block to Bioactive Molecule

The piperidine-3-carboxylate framework is a privileged scaffold that has been successfully incorporated into a multitude of therapeutic agents.[12][13] Its conformational properties allow it to present substituents in a well-defined three-dimensional arrangement, facilitating precise interactions with enzyme active sites and receptors.

-

Central Nervous System (CNS) Agents: (RS)-piperidine-3-carboxylic acid (nipecotic acid) is a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[10] The methyl ester serves as a key starting material for synthesizing analogs targeting neurological disorders like epilepsy and anxiety.[6]

-

Enzyme Inhibitors: Piperidine-3-carboxamide derivatives have been developed as potent inhibitors of Cathepsin K, a cysteine protease implicated in osteoporosis.[13] The scaffold's ability to position hydrogen bond donors and acceptors is key to its inhibitory activity.

-

Anticancer Agents: Derivatives such as N-arylpiperidine-3-carboxamides have shown significant antiproliferative activity by inducing a senescence-like phenotype in human melanoma cells.[13]

-

Platelet Aggregation Inhibitors: Extensive structure-activity relationship (SAR) studies have shown that piperidine-3-carboxamides can act as potent inhibitors of human platelet aggregation.[14] Optimal activity was achieved when two piperidine rings were connected by a specific linker, highlighting the scaffold's utility in designing molecules that can bridge multiple binding sites.[14]

-

Antimicrobial Agents: Novel sulfonyl piperidine carboxamide derivatives have been synthesized and shown to possess moderate to good antimicrobial activity against both bacteria and fungi.[11]

Experimental Protocols

The following protocols are illustrative examples of common transformations involving the piperidine-3-carboxylate core, based on established chemical principles.

Protocol 1: N-Boc Protection of this compound

This procedure is foundational for preventing the secondary amine from reacting in subsequent steps, thus enabling selective modification at the ester or other positions.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA), to the solution and stir.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a mild acid (e.g., 1M KHSO₄). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product, tert-butyl 3-(methoxycarbonyl)piperidine-1-carboxylate, by column chromatography to yield the pure protected intermediate.[10]

Protocol 2: Synthesis of a Piperidine-3-carboxamide via Amide Coupling

This protocol describes the conversion of the carboxylic acid (obtained after hydrolysis of the methyl ester) into an amide, a key linkage in many pharmaceuticals.

-

Acid Activation: Dissolve N-protected piperidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DCM or dimethylformamide (DMF). Add a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and an activator like 4-Dimethylaminopyridine (DMAP) (0.1 eq) or Hydroxybenzotriazole (HOBt).[10] Stir the mixture at 0 °C for 30 minutes.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated acid solution.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring for the consumption of starting materials by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate in vacuo. Purify the crude amide product via flash column chromatography or recrystallization.

Conclusion and Future Perspectives

This compound is far more than a simple chemical intermediate; it is a versatile and powerful scaffold that has firmly established its role in modern medicinal chemistry.[5] Its value is derived from its inherent structural and chemical properties: a conformationally mobile yet robust 3D core, and two distinct functional handles that allow for systematic and predictable chemical modification.[2][9] Its application has led to the discovery of potent molecules in therapeutic areas ranging from neuroscience to oncology and infectious diseases.[6][11][13]

Future innovations will likely focus on the development of novel stereoselective syntheses to access enantiomerically pure derivatives more efficiently. Furthermore, as fragment-based drug discovery continues to evolve, the use of piperidine-based 3D fragments derived from this core will expand, offering a pathway to escape the "flatland" of traditional screening libraries and access new, biologically relevant chemical space.[7][8] For researchers, scientists, and drug development professionals, a deep understanding of the chemistry and strategic application of this compound remains an essential tool in the quest for novel therapeutics.

References

-

Chemical Synthesis. (n.d.). Methyl N-BOC-piperidine-3-carboxylate. Retrieved from [Link]

-

Žukauskaitė, A., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2769. Available from: [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.

-

Industrial Chemicals. (n.d.). Buy Methylpiperidine-3-carboxylate at the Best Price. Retrieved from [Link]

-

Al-Obaid, A. M., & El-Subbagh, H. I. (1991). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 34(1), 133-139. Available from: [Link]

-

ChemScence. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available from: [Link]

-

RSC Medicinal Chemistry. (2024). Quinolone derivative as a small molecule enhancer of RNAi against ovarian cancer. Available from: [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Ivanenkov, Y. A., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(13), 2412. Available from: [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Methylpiperidine-3-carboxylate at the Best Price, Versatile Compound for Pharmaceutical Synthesis [forecastchemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. fuaij.com [fuaij.com]

- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Biological Activity of Piperidine-3-Carboxylic Acid Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs targeting a wide array of diseases.[1][2] Its unique conformational properties and synthetic tractability make it an ideal starting point for drug discovery. This guide focuses specifically on analogs of piperidine-3-carboxylic acid, a structure of profound biological significance. From its foundational role as a γ-aminobutyric acid (GABA) modulator to its emerging potential in antimicrobial and anticancer applications, this document provides an in-depth exploration of the molecule's diverse activities. We will dissect the structure-activity relationships, provide field-proven experimental protocols for activity assessment, and offer insights into the causal mechanisms that drive the therapeutic potential of these compelling compounds.

Section 1: The Piperidine-3-Carboxylic Acid Scaffold: A Cornerstone of Neuropharmacology

The parent compound, (RS)-piperidine-3-carboxylic acid, is more commonly known as nipecotic acid. Its primary and most-studied biological activity is the inhibition of GABA uptake.[3] GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its dysregulation is implicated in disorders like epilepsy, anxiety, and neuropathic pain.[4]

Mechanism of Action: GABA Reuptake Inhibition

GABAergic neurotransmission is terminated by the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is mediated by GABA transporters (GATs).[5] Nipecotic acid and its analogs function as competitive inhibitors of these transporters, particularly GAT1.[6] By blocking reuptake, these compounds increase the concentration and prolong the action of GABA in the synapse, thereby enhancing inhibitory signaling.[5][7] This mechanism is the foundation for the anticonvulsant effects of drugs like Tiagabine, a potent GAT1 inhibitor derived from nipecotic acid.[4][7]

Structure-Activity Relationship (SAR) for GAT Inhibition

The development of potent and selective GAT inhibitors from the nipecotic acid scaffold has been a triumph of medicinal chemistry. Key SAR insights include:

-

N-Substitution is Critical: Unsubstituted nipecotic acid has poor blood-brain barrier permeability. The addition of large, lipophilic substituents to the piperidine nitrogen is essential for CNS activity.[8] This was a pivotal discovery that led to orally-active anticonvulsant drugs.[8]

-

Lipophilic Moiety: N-substituents, such as the benzhydrol group or unsymmetrical 4,4-diphenylbut-3-enyl derivatives, dramatically increase potency at GAT-1.[6][8] These lipophilic groups are thought to interact with hydrophobic pockets within the transporter protein.

-

Stereochemistry Matters: The stereochemistry of the carboxylic acid at the 3-position of the piperidine ring is crucial for activity. Different enantiomers can exhibit varied potencies and selectivities for GAT subtypes.

Caption: Mechanism of GABAergic modulation by piperidine-3-carboxylic acid analogs.

Section 2: Expanding Horizons: Antimicrobial and Anticancer Activities

While neuropharmacology remains the classical application, recent research has unveiled the potential of piperidine-3-carboxylic acid analogs in infectious diseases and oncology.

Antimicrobial Properties

Nitrogen-containing heterocycles, including piperidines, are foundational structures in the development of new antimicrobial agents.[9] Studies have shown that novel sulfonyl piperidine carboxamide derivatives, synthesized from N-Boc-piperidine-3-carboxylic acid, exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11]

-

Mechanism of Action: While the exact mechanisms are diverse and depend on the specific analog, many antimicrobial piperidines are thought to disrupt bacterial cell wall synthesis, interfere with essential metabolic pathways, or alter membrane permeability.

-

SAR for Antimicrobial Activity: The nature of the carboxamide or sulfonyl substitutions plays a key role in determining the spectrum and potency of antimicrobial effects. For example, specific substitutions can enhance activity against resistant strains like MRSA.[12]

Anticancer and Antiproliferative Effects

The piperidine scaffold is present in numerous anticancer agents, including natural alkaloids like Vinblastine and synthetic drugs.[13][14] Analogs derived from piperidine-3-carboxylic acid are now being explored for their potential in oncology.[15]

-

Mechanism of Action: N-arylpiperidine-3-carboxamide derivatives have been identified that induce a senescence-like phenotype in human melanoma cells, effectively halting their proliferation.[16] This represents a promising therapeutic strategy, as inducing senescence can render cancer cells non-proliferative and susceptible to immune clearance.[16] Other piperidine derivatives have been shown to regulate crucial signaling pathways involved in cancer progression, such as PI3K/Akt and STAT-3.[15][17]

-

SAR for Anticancer Activity: Structure-activity relationship studies on N-arylpiperidine-3-carboxamides revealed that replacing a benzene ring with pyridine and optimizing substituents on other aromatic rings could dramatically improve antiproliferative activity, leading to compounds with nanomolar potency.[16]

| Compound Class | Target Organism/Cell Line | Activity Metric | Potency Range | Reference |

| Sulfonyl Piperidine Carboxamides | S. aureus, E. coli, Fungi | MIC | Moderate to Good | [10][11] |

| N-Arylpiperidine-3-carboxamides | A375 Human Melanoma | EC50 (Senescence) | 40 nM - 1.24 µM | [16] |

| N-Arylpiperidine-3-carboxamides | A375 Human Melanoma | IC50 (Antiproliferative) | Sub-micromolar | [16] |

| Various Piperidine Derivatives | PC-3 Prostate Cancer | GI50 | 6.3 - 25 µg/mL | [13] |

Table 1: Summary of reported antimicrobial and anticancer activities.

Section 3: Essential Methodologies for Activity Evaluation

To ensure scientific integrity, the protocols used to evaluate these biological activities must be robust and self-validating. Here, we detail standard, field-proven methodologies.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for quantifying the antimicrobial activity of a compound.[18][19]

-

Principle: The assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][20]

-

Causality & Validation: This method provides a quantitative result (the MIC value) that is more informative than qualitative methods like disk diffusion.[18] Trustworthiness is ensured by including a positive control (a known antibiotic like chloramphenicol), a negative control (vehicle, e.g., DMSO), and a growth control (broth with inoculum only).[9] The absence of growth (no turbidity) in a well is a clear, unambiguous endpoint.[18]

Step-by-Step Methodology:

-

Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a 0.5 McFarland standard.[18]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[18] Concentrations may range from 128 µg/mL down to 0.25 µg/mL.[12]

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of ~100-200 µL per well.[20][21]

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[21]

-

Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18][20]

Protocol 2: MTT Assay for Antiproliferative and Cytotoxic Activity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22]

-

Principle: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[22] The amount of formazan produced is directly proportional to the number of living cells.

-

Causality & Validation: This assay provides a quantitative measure of how a compound affects cell viability. The choice of cell line is critical; for anticancer studies, relevant cancer cell lines (e.g., A375 melanoma, PC-3 prostate) are used.[13][16] A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin) are essential for validating the results.[16]

Step-by-Step Methodology:

-

Cell Plating: Seed cells (e.g., A375) in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the piperidine-3-carboxylic acid analog for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS, diluted to a final concentration of 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.[23]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the purple formazan crystals.[24][23]

-

Absorbance Reading: Shake the plate gently to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The results are often expressed as IC50, the concentration of a compound that reduces cell viability by 50%.[16]

Caption: General workflow for the discovery and development of bioactive compounds.

Section 4: Future Directions and Concluding Remarks

The journey of piperidine-3-carboxylic acid from a simple GABA uptake inhibitor to a versatile scaffold for diverse therapeutic applications is a testament to its privileged status in medicinal chemistry. The future for these analogs is bright, with several key areas of opportunity:

-

Selective GAT Inhibition: Designing analogs with higher selectivity for GAT subtypes (e.g., GAT2, GAT3, BGT1) could lead to novel CNS therapies with improved side-effect profiles.

-

Multi-Target Ligands: For complex diseases like Alzheimer's, analogs could be designed to possess both GAT inhibitory and antioxidant properties.[25]

-

Targeting Drug Resistance: In both oncology and infectious disease, piperidine-3-carboxylic acid analogs may serve as scaffolds to develop agents that can overcome existing drug resistance mechanisms.

References

-

Yunger, L. M., et al. (1992). Structure-activity Studies on Benzhydrol-Containing Nipecotic Acid and Guvacine Derivatives as Potent, Orally-Active Inhibitors of GABA Uptake. Journal of Medicinal Chemistry, 35(22), 4238-48. [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

-

MI - Microbiology. Broth Microdilution. [Link]

-

Jagtap, S., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

-

Conti, P., et al. (2011). Stereospecific synthesis and structure-activity relationships of unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid as GAT-1 inhibitors. Bioorganic & Medicinal Chemistry, 19(1), 143-53. [Link]

-

Höfner, G., et al. (2018). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 679-683. [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-75. [Link]

-

Krogsgaard-Larsen, P., et al. (1981). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 24(12), 1377-83. [Link]

-

Wikipedia. Broth microdilution. [Link]

-

Falch, E., et al. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3217-27. [Link]

-

Seth, K., et al. (2018). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. [Link]

-

ResearchGate. Broth microdilution assay for MIC determination of anti-bacterial agents against the clinical strains of MRSA. [Link]

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Lee, J. H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 26(15), 4478. [Link]

-

Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. [Link]

-

Wood, J. D., Tsui, D., & Phillis, J. W. (1979). Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Canadian Journal of Physiology and Pharmacology, 57(6), 581-5. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

ResearchGate. (2020). Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]

-

Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. [Link]

-

Biointerface Research in Applied Chemistry. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. [Link]

-

de Oliveira, R. B., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS One, 11(10), e0165212. [Link]

-

European Journal of Medicinal Chemistry. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

ResearchGate. Chemical structures of anticancer piperidine derivatives. [Link]

-

Khom, S., et al. (2015). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Biochemical Pharmacology, 96(4), 326-35. [Link]

-

Krall, J., et al. (2014). Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. Journal of Medicinal Chemistry, 57(13), 5825-39. [Link]

-

Frontiers in Pharmacology. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine. [Link]

-

Semantic Scholar. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

Forrest, L. R., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(6), 573-581. [Link]

-

Ben-Gurion University Research Portal. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine. [Link]

-

ResearchGate. (2014). Efficient Modulation of γ-Aminobutyric Acid Type A (GABAA) Receptors by Piperine Derivatives. [Link]

-

Gaspary, H. L., et al. (2001). GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter. Journal of Neuroscience, 21(8), 2726-2735. [Link]

-

ResearchGate. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. [Link]

-

Twist Bioscience. Structural basis of GABA reuptake inhibition. [Link]

-

bioRxiv. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. | Semantic Scholar [semanticscholar.org]

- 3. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. twistbioscience.com [twistbioscience.com]

- 6. Stereospecific synthesis and structure-activity relationships of unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid as GAT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cris.bgu.ac.il [cris.bgu.ac.il]

- 16. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 18. Broth Microdilution | MI [microbiology.mlsascp.com]

- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. Broth microdilution - Wikipedia [en.wikipedia.org]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. atcc.org [atcc.org]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. ajchem-a.com [ajchem-a.com]

Introduction: The Strategic Importance of the Piperidine Scaffold

An In-depth Technical Guide to Methyl Piperidine-3-carboxylate: A Cornerstone Intermediate in Modern Drug Development

In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold, forming the structural core of countless approved pharmaceuticals.[1] Its prevalence stems from its favorable physicochemical properties, including good aqueous solubility and metabolic stability, and its three-dimensional structure which allows for precise spatial orientation of functional groups to interact with biological targets.[2] this compound, also known as methyl nipecotate, emerges as a particularly valuable and versatile building block within this chemical class.[3][4] As a bifunctional molecule, possessing a secondary amine and a methyl ester, it provides two distinct points for chemical elaboration, enabling its incorporation into complex molecular architectures.[5][6] This guide offers a senior application scientist's perspective on the synthesis, application, and characterization of this pivotal pharmaceutical intermediate.

Part 1: Synthesis of this compound and Its Derivatives

The synthesis of this compound is typically approached through two primary strategies: the esterification of piperidine-3-carboxylic acid (nipecotic acid) or the reduction of a pyridine precursor.[5][7] The choice of route is often dictated by the desired scale, cost considerations, and the need for stereochemical control. For many synthetic applications, particularly in multi-step drug synthesis, the nitrogen atom is protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions.[8] This N-Boc protected variant offers enhanced stability and solubility in organic solvents, making it a highly reactive and manageable intermediate.[8]

Comparative Analysis of Key Synthetic Routes

| Route | Starting Material(s) | Key Reagents | Advantages | Disadvantages | Primary Application |

| Esterification | Piperidine-3-carboxylic acid, Methanol | Acid catalyst (e.g., H₂SO₄, SOCl₂) | Direct, relatively simple procedure.[5] | Can require harsh acidic conditions; potential for side reactions on unprotected amine. | Small to medium scale synthesis. |

| Pyridine Reduction | Methyl nicotinate | H₂, Catalyst (e.g., PtO₂, Rh/C) | High yield, suitable for large-scale production, starts from inexpensive material.[9] | Requires high-pressure hydrogenation equipment; can be difficult to control regioselectivity with substituted pyridines. | Industrial-scale manufacturing. |

| N-Boc Protected Esterification | N-Boc-piperidine-3-carboxylic acid | K₂CO₃, CH₃I in DMF | Excellent control over reactivity, high purity of product, mild conditions.[10] | Adds steps for protection and potential deprotection, increasing overall cost. | Complex, multi-step pharmaceutical synthesis.[8] |

Diagram: General Synthetic Workflow

Caption: Workflow for the synthesis of this compound via an N-Boc protected intermediate.

Experimental Protocol: Synthesis of Methyl N-Boc-piperidine-3-carboxylate

This protocol describes a reliable method for synthesizing the N-protected intermediate, which is often preferred in drug discovery campaigns for its stability and controlled reactivity.[8][10]

Materials:

-

1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1 eq.)

-

Potassium carbonate (K₂CO₃) (1.5 eq.)

-

Methyl iodide (CH₃I) (1.2 eq.)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Deionized water

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid in anhydrous DMF, add potassium carbonate portion-wise with stirring.

-

Cool the resulting suspension in an ice bath to 0 °C.

-

Add methyl iodide dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by slowly adding deionized water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate.

Part 2: Application as a Pharmaceutical Intermediate

This compound is a cornerstone in the synthesis of a wide array of pharmacologically active agents, including treatments for neurological disorders and potent analgesics.[2][3][5] Its utility lies in the orthogonal reactivity of its two functional groups. The secondary amine serves as a nucleophile or a base, readily undergoing N-alkylation, N-acylation, or coupling reactions, while the ester group is amenable to hydrolysis, reduction to an alcohol, or conversion to an amide.

Case Study: Synthesis of a Morphine Analog Precursor

A notable application is in the synthesis of 4-arylpiperidines, which are key structural motifs in many opioid analgesics. The following outlines the synthesis of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, a direct precursor to advanced morphine analogs.[11]

Diagram: Synthetic Pathway to a Morphine Analog Precursor

Caption: Reductive methylation of a piperidine intermediate to form a key precursor for morphine analogs.[11]

Experimental Protocol: Reductive Methylation